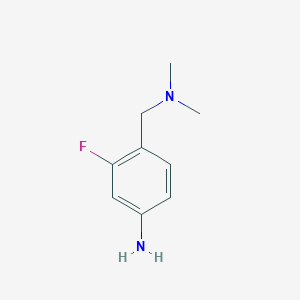
4-((Dimethylamino)methyl)-3-fluoroaniline
Vue d'ensemble
Description
The compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. It’s a primary amine that consists of a benzene ring attached to an amino group .
Synthesis Analysis
While specific synthesis methods for “4-((Dimethylamino)methyl)-3-fluoroaniline” are not available, similar compounds are often synthesized through nucleophilic substitution reactions or through the reaction of amines with halogenated compounds .Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzene ring with various functional groups attached. For instance, 4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N .Chemical Reactions Analysis
Similar compounds, such as DMAP, are known to be useful nucleophilic catalysts for a variety of reactions such as esterifications with anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, DMAP is a white solid that is more basic than pyridine .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
4-((Dimethylamino)methyl)-3-fluoroaniline and its derivatives are utilized in various synthesis processes. In a study by Fagnoni et al. (1999), the irradiation of similar haloanilines led to heterolytic dehalogenation, forming products such as 4-(Dimethylamino)biphenyl. This process demonstrates the compound's role in organic synthesis reactions (Fagnoni, Mella, & Albini, 1999).
Photophysical Studies
In photophysical research, derivatives of 4-((Dimethylamino)methyl)-3-fluoroaniline have been studied for their fluorescence properties. Szydłowska et al. (2003) investigated the electronic structures and molecular geometries of such compounds, highlighting their potential in understanding charge transfer and fluorescence in chemical compounds (Szydłowska, Kyrychenko, Nowacki, & Herbich, 2003).
Fluorescent Chemosensors
The compound and its derivatives have been used to develop fluorescent chemosensors. Yang et al. (2015) developed a chalcone derivative, including 4-dimethylamino 4-fluorochalcone, which exhibited distinct green fluorescence and was used as a selective cyanide anion probe, demonstrating its potential in biological and environmental systems (Yang, Cheng, Xu, Shao, Zhou, Xie, & Li, 2015).
Fluorophores for Protein Studies
Derivatives of 4-((Dimethylamino)methyl)-3-fluoroaniline are used in creating fluorophores for studying protein interactions. Loving and Imperiali (2008) developed an amino acid based on a solvatochromic fluorophore for application in protein-protein interaction studies, indicating its importance in biological research (Loving & Imperiali, 2008).
Environmental Sensing and Imaging
The compound is also used in environmental sensing and imaging. Asiri et al. (2015) synthesized a new fluorophore for use in organic photoemitting diodes, demonstrating the compound's application in advanced material sciences (Asiri, El-Daly, Alamry, Arshad, & Pannipara, 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(dimethylamino)methyl]-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREHYFFERQGKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Dimethylamino)methyl)-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525984.png)
![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)
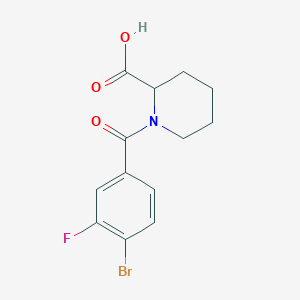
![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)
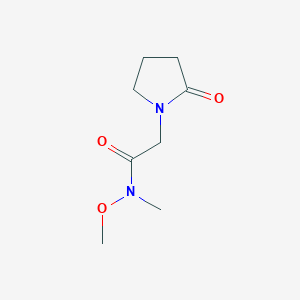
amine](/img/structure/B1525994.png)
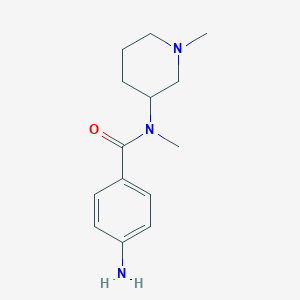
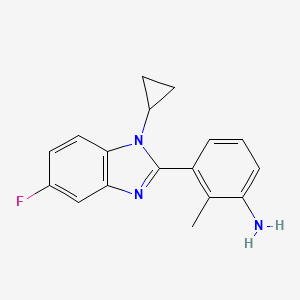
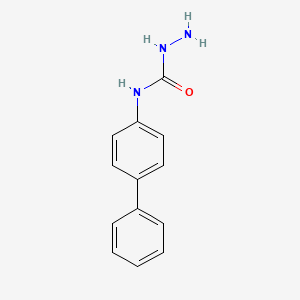
![3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B1525999.png)
![tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate](/img/structure/B1526001.png)
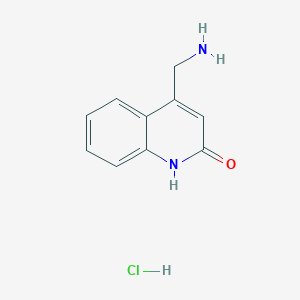
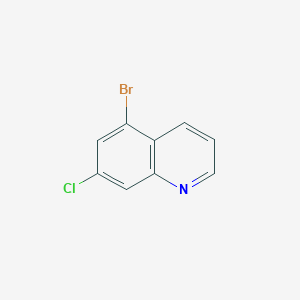
![(2S,4R)-1-(tert-Butoxycarbonyl)-4-((2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4-yl)oxy)pyrrolidine-2-carboxylic acid](/img/structure/B1526005.png)